LogP Advantage: 458526-47-1 is More Lipophilic than Unsubstituted and para-Methyl Analogs
The target compound (458526-47-1) has a computed XLogP3-AA of 1.7, which is significantly higher than that of the unsubstituted phenyl analog, 4-oxo-4-(2-(2-phenoxyacetyl)hydrazinyl)butanoic acid (CAS 161954-94-5), with a predicted XLogP3 of -0.1, and the 4-methylphenyl analog (CAS 315672-82-3) with a predicted XLogP3 of 0.6 [1]. This indicates that 458526-47-1 resides in an optimal intermediate lipophilicity range (LogP 1-3) often associated with successful drug candidates, balancing aqueous solubility and membrane permeability, whereas the simpler analogs are too hydrophilic for efficient passive membrane diffusion [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Unsubstituted analog: -0.1; 4-Methyl analog: 0.6 |
| Quantified Difference | Δ = +1.8 vs. unsubstituted; Δ = +1.1 vs. 4-methyl |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm [1] |
Why This Matters
Lipophilicity is a primary driver of non-specific binding, solubility, and membrane flux; selecting a compound with the correct logP profile for a given cellular assay is critical for generating interpretable and reproducible data.
- [1] PubChem. (2024). Computed Properties for CID 1789972 and CID 44388414. XLogP3-AA values. National Center for Biotechnology Information. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
